molecular formula C9H5F7 B1390565 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene CAS No. 1099597-63-3

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Cat. No. B1390565
M. Wt: 246.12 g/mol
InChI Key: RPHXZCNQXXCLRM-UHFFFAOYSA-N
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Description

“1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 .

Scientific Research Applications

Regiocontrolled Hydroarylation

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is used in the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids. This process yields 1,1-diaryl-2-trifluoromethylethenes with high regioselectivity and excellent yields. The reactions involve highly reactive trifluoromethylated vinyl cations and stable 2,2,2-trifluoroethylated carbocation intermediates, showcasing the compound's reactivity in such environments (Alkhafaji et al., 2013).

Polymer Synthesis

The compound is integral in the synthesis of soluble fluoro-polyimides, where it reacts with aromatic dianhydrides to form poly(amic acid)s. These then cyclize into polyimide films exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking its significance in material science (Xie et al., 2001).

Medicinal Chemistry and Organic Synthesis

The compound's derivatives, particularly those containing the trifluoromethyl group, are notable in medicinal chemistry due to their lipophilic and electron-withdrawing properties. This makes the compound useful in the synthesis of organoboronic acids and esters, which have utilities in drug design and organic synthesis (Zhao & Hu, 2012).

Material Science and Engineering

The compound is utilized in the development of hyperbranched poly(arylene ether)s, contributing to materials with excellent thermal stability and desirable physical properties. This includes applications where high molecular weight, thermal resistance, and solvent solubility are crucial, demonstrating its versatility in advanced material synthesis (Banerjee et al., 2009).

Nucleophilic Substitution Reactions

It participates in nucleophilic substitution reactions where its single fluorine atom can be replaced by various nucleophiles. This process is used in the synthesis of various organic compounds, indicating its reactivity and utility in complex organic reaction schemes (Burger et al., 2001).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

properties

IUPAC Name

1-fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-3-1-2-6(9(14,15)16)5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXZCNQXXCLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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